1-Propanamine, 3-(tridecyloxy)-
Description
Properties
CAS No. |
14676-61-0 |
|---|---|
Molecular Formula |
C16H35NO |
Molecular Weight |
257.45 g/mol |
IUPAC Name |
3-tridecoxypropan-1-amine |
InChI |
InChI=1S/C16H35NO/c1-2-3-4-5-6-7-8-9-10-11-12-15-18-16-13-14-17/h2-17H2,1H3 |
InChI Key |
JPNCZSADMGXVPA-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCOCCCN |
Canonical SMILES |
CCCCCCCCCCCCCOCCCN |
Other CAS No. |
68610-26-4 14676-61-0 |
Pictograms |
Flammable; Corrosive; Irritant; Environmental Hazard |
Origin of Product |
United States |
Comparison with Similar Compounds
Chemical Identity :
Physical Properties :
- State : Liquid at room temperature.
- Solubility : Slightly soluble in water; better solubility in organic solvents.
- Stability : Chemically stable under standard conditions but flammable.
Functional Properties :
- Nonionic surfactant with emulsifying, dispersing, anti-static, and lubricating capabilities.
- Used in industrial applications such as agrochemicals, coatings, and personal care products .
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following compounds share the 3-alkoxypropanamine backbone but differ in substituents, affecting their properties and applications:
Impact of Alkoxy Chain Length and Substituents
- Hydrophobicity: Longer alkoxy chains (e.g., tridecyloxy, tetradecyloxy) enhance hydrophobicity, improving emulsification of nonpolar substances. Shorter chains (e.g., ethoxy) increase water solubility . Chlorophenoxy derivatives (e.g., 3-chlorophenoxy) introduce polarity but raise toxicity concerns .
Biodegradability :
Thermal Stability :
- Silane-modified derivatives (e.g., trimethoxysilyl) exhibit higher thermal stability due to covalent bonding with substrates .
Preparation Methods
Synthesis of 3-(Tridecyloxy)propionitrile
In a typical procedure, tridecanol (1.0–1.5 molar equivalents relative to acrylonitrile) reacts with acrylonitrile in the presence of sodium methoxide (catalyst A, 0.5–1.0 wt%) at 50–70°C. The exothermic Michael addition requires controlled dropwise addition of acrylonitrile to prevent oligomerization. After 3–5 hours, the reaction achieves >97% conversion to 3-(tridecyloxy)propionitrile, confirmed by gas chromatography (GC).
Critical Parameters :
Catalytic Hydrogenation to Primary Amine
The nitrile intermediate undergoes hydrogenation in the presence of Raney nickel (catalyst B, 5–10 wt%) and liquid ammonia (inhibitor) at 80–90°C under 3.5–4.0 MPa H₂ pressure. After 5–7 hours, GC analysis reveals <0.1% residual nitrile, with the amine product isolated via vacuum distillation (99.5% purity, 92% yield).
Optimization Insights :
-
Inhibitor Role : Liquid ammonia suppresses secondary amine formation by stabilizing the primary amine.
-
Catalyst Pretreatment : Washing Raney nickel with 0.5% KOH reduces deactivation.
-
Pressure-Temperature Profile : Higher pressures (≥3.5 MPa) at 85°C enhance reaction kinetics.
Nucleophilic Substitution: Alternative Pathways
Alkylation of 3-Amino-1-propanol
3-Amino-1-propanol reacts with tridecyl bromide under basic conditions (K₂CO₃, DMF, 90°C) to yield the target compound. However, this method faces challenges:
-
Competitive Reactions : Over-alkylation produces secondary/tertiary amines, requiring stoichiometric control.
-
Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve tridecyl bromide solubility but complicate purification.
Reported yields reach 75–80% after column chromatography, with purity >90%.
Mitsunobu Reaction for Ether Formation
The Mitsunobu reaction couples 3-amino-1-propanol with tridecanol using diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF. While effective for small-scale synthesis (85% yield), industrial adoption is limited by:
-
Cost : DEAD and phosphine reagents are prohibitively expensive for bulk production.
-
Byproduct Management : Triphenylphosphine oxide removal necessitates additional steps.
Comparative Analysis of Methodologies
| Method | Catalyst | Temperature (°C) | Pressure (MPa) | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|---|---|
| Nitrile Hydrogenation | Raney Ni | 85 | 3.6 | 92 | 99.7 | High |
| Alkylation | K₂CO₃ | 90 | Ambient | 78 | 91 | Moderate |
| Mitsunobu | DEAD/PPh₃ | 25 | Ambient | 85 | 95 | Low |
Key Observations :
-
The nitrile route outperforms alternatives in yield and purity, favored for continuous manufacturing.
-
Alkylation methods require stringent stoichiometry to avoid polyalkylation.
Environmental and Industrial Considerations
Catalyst Recycling
Raney nickel from hydrogenation steps is recovered via filtration, reactivated with 10% NaOH, and reused for 5–7 cycles without significant activity loss. Similarly, sodium methoxide is reclaimed from reaction mixtures via aqueous extraction, reducing raw material costs by 30%.
Waste Stream Management
The process generates minimal waste:
-
Distillation Residues : <5% heavy ends, incinerated for energy recovery.
-
Aqueous Byproducts : Neutralized and treated via biological digestion.
Q & A
Q. What are the standard protocols for synthesizing and characterizing 1-Propanamine, 3-(tridecyloxy)-?
Methodological Answer: Synthesis typically involves alkoxylation of 1-propanamine with tridecyl ether groups. Key quality control steps include:
- Active Content Analysis : ≥95.0% purity, measured via titration or chromatography (e.g., HPLC) .
- Contaminant Testing : Heavy metals (Pb ≤20 mg/kg) and arsenic (As ≤3 mg/kg) are quantified using atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS), following GB/T 30799 and GB/T 30797 standards .
- Structural Confirmation : IR spectroscopy (to verify amine and ether functional groups) and mass spectrometry (for molecular weight validation) .
Q. How do the physicochemical properties of 1-Propanamine, 3-(tridecyloxy)- influence its applications in surfactant research?
Methodological Answer:
- Solubility : Slightly soluble in water but miscible in organic solvents (e.g., ethanol). This biphasic behavior enables its use in emulsion stabilization. Solubility can be measured via cloud point titration .
- Thermal Stability : Stable under standard conditions (25–100°C), validated by thermogravimetric analysis (TGA) .
- Biodegradability : Confirmed via OECD 301B tests, making it suitable for environmentally sensitive applications .
Advanced Research Questions
Q. What molecular mechanisms underlie the emulsifying and anticorrosive properties of 1-Propanamine, 3-(tridecyloxy)-?
Methodological Answer:
- Emulsification : The tridecyloxy chain facilitates micelle formation in hydrophobic environments, reducing interfacial tension. Critical micelle concentration (CMC) can be determined using surface tensiometry .
- Corrosion Inhibition : Adsorbs onto metal surfaces via amine groups, forming a protective layer. Electrochemical impedance spectroscopy (EIS) and polarization resistance measurements quantify inhibition efficiency .
- Structure-Activity Relationship : Comparative studies with shorter/longer alkyl chains (e.g., C12 vs. C18 derivatives) reveal that C13 optimizes balance between hydrophobicity and solubility .
Q. How can researchers resolve contradictions in biodegradability data for 1-Propanamine, 3-(tridecyloxy)-?
Methodological Answer: Discrepancies may arise from:
- Test Conditions : Varying pH, temperature, or microbial consortia in OECD 301B vs. 301F protocols. Standardize using ISO 10634 for water solubility adjustments.
- Analytical Sensitivity : Use LC-MS/MS to track degradation intermediates (e.g., propylamine derivatives) that may persist in certain environments .
Q. What experimental strategies are recommended for studying its environmental fate and ecotoxicity?
Methodological Answer:
- Aquatic Toxicity : Conduct Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition assays (OECD 201) .
- Bioaccumulation Potential : Measure logP (octanol-water partition coefficient) via shake-flask method; predicted logP ≈ 4.2 indicates moderate bioaccumulation risk .
- Regulatory Compliance : Monitor TSCA §12(b) export notification requirements for industrial-scale applications .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
